2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Triazoles generally work by forming hydrogen bonds with their targets, which can disrupt the target’s normal function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Triazoles and their derivatives have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound depend on its chemical structure, and triazoles are known to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the diverse activities of triazoles, the effects could range from killing or inhibiting the growth of microbes (if it has antimicrobial activity) to killing cancer cells (if it has anticancer activity) .
Properties
IUPAC Name |
2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(21-10-4-5-11-21)12-24-15-9-8-14-18-19-17(22(14)20-15)13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBNHBAKAZRETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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